Isothiocyanates

Isothiocyanates are a class of organic compounds characterized by the presence of an isothiocyanate group (–NCS) attached to various functional groups or molecular structures. They exhibit a broad range of biological activities due to their unique chemical properties, making them significant in both research and industrial applications.

Structurally, these molecules consist of a nitrogen atom double-bonded to a carbon atom, which is further bonded to a sulfur atom and a substituent group such as an alkyl, aryl, or heteroaryl moiety. The presence of the -NCS group endows isothiocyanates with reactivity similar to that of thiols but with additional functional characteristics.

Biologically, isothiocyanates are known for their potent antioxidant and anti-inflammatory properties. They have been studied for their potential in cancer prevention and treatment due to their ability to induce apoptosis in certain types of cancer cells while minimizing damage to normal cells. Additionally, they play a crucial role in the activation of detoxifying enzymes, contributing to their use as dietary supplements.

In industrial applications, isothiocyanates are used in various sectors including pharmaceuticals, agriculture (as fungicides and herbicides), and materials science (for their unique reactivity). Their versatility makes them valuable tools in both research laboratories and manufacturing settings.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

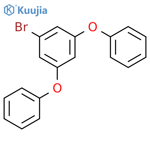

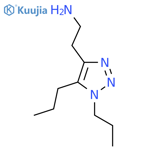

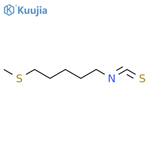

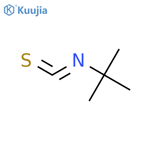

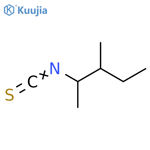

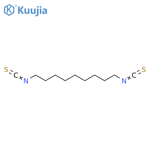

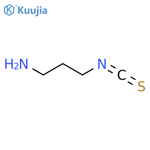

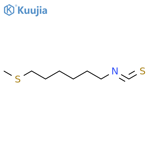

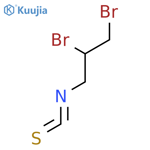

|

Berteroin | 4430-42-6 | C7H13NS2 |

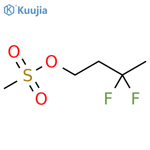

|

2-isothiocyanato-2-methylpropane | 590-42-1 | C5H9NS |

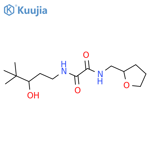

|

2-isothiocyanato-3-methylpentane | 1247236-12-9 | C7H13NS |

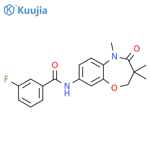

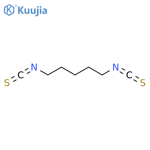

|

1,9-Diisothiocyanatononane | 161421-00-7 | C11H18N2S2 |

|

1,5-Diisothiocyanatopentane | 52714-53-1 | C7H10N2S2 |

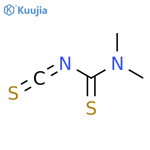

|

N,N-Dimethylthiocarbamoyl Isothiocyanate | 30013-32-2 | C4H6N2S2 |

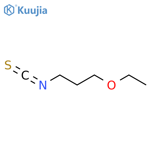

|

1-ethoxy-3-isothiocyanatopropane | 94231-77-3 | C6H11NOS |

|

3-Isothiocyanatopropan-1-amine | 141482-13-5 | C4H8N2S |

|

1-Isothiocyanato-6-(methylsulfenyl)-hexane | 4430-39-1 | C8H15NS2 |

|

2,3-Dibromopropyl Isothiocyanate | 51784-10-2 | C4H5NSBr2 |

関連文献

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

推奨される供給者

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品